molecular formula C17H17ClN4O4 B5544052 1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione

1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B5544052
M. Wt: 376.8 g/mol
InChI Key: GTUKBWPCMMKVDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione" involves multiple steps, including reactions that yield piperazinyl derivatives and pyrimidinedione frameworks. These processes often involve nucleophilic substitution reactions and are characterized by their efficiency in generating target molecules with potential biological activities (Mallesha et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT), plays a crucial role in understanding the arrangement and interactions within the molecule. Studies have detailed the crystal structure and electronic properties, providing insights into the molecule's stability and reactivity (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving "1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione" are significant for modifying its structure and enhancing its properties. Reactions such as nucleophilic substitution and ring closure have been explored, yielding derivatives with varied biological activities (Mallesha et al., 2012).

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Ring Cleavage Reactions : Kinoshita et al. (1989) examined the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, which may share structural similarities with the compound , leading to various reaction products including pyrimidines and urethanes. This study highlights the compound's potential in synthetic organic chemistry and the development of new chemical entities (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

  • Antifungal Properties : Fellah et al. (1996) synthesized derivatives related to pyrimidines that exhibited selective growth inhibition against Cryptococcus neoformans, a pathogenic yeast, indicating potential antifungal applications for similar compounds (Fellah, Mandin, Dubois, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1996).

  • Cerebroprotective Effects : A study by Smith et al. (1997) on a structurally similar compound (BW619C89) found it to have long-lasting cerebroprotective effects after oral administration in a rodent model of stroke. This suggests potential neurological applications for the compound (Smith, Hodges, Sowinski, Man, Leach, Sinden, Gray, & Meldrum, 1997).

  • Antimicrobial Activity : New pyrimidine derivatives synthesized by El-Agrody et al. (2001) were tested for their antimicrobial activity, illustrating the potential use of such compounds in combating microbial infections (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) explored derivatives of visnaginone and khellinone for their anti-inflammatory and analgesic properties, indicating the therapeutic potential of structurally related compounds in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name

1-[2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-5-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4/c1-11-8-21(17(26)19-16(11)25)9-14(23)20-5-6-22(15(24)10-20)13-4-2-3-12(18)7-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUKBWPCMMKVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione

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